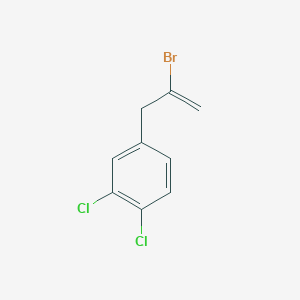

2-Bromo-3-(3,4-dichlorophenyl)-1-propene

Description

Contextualization within Contemporary Organic Synthesis

In the landscape of modern organic synthesis, the quest for efficient and selective methods to construct complex molecular architectures is paramount. Halogenated compounds, particularly those incorporating reactive moieties like propenes and aryl halides, have emerged as versatile platforms for achieving this goal. mdpi.com They serve as key precursors in the formation of carbon-carbon and carbon-heteroatom bonds, which are the very foundation of molecular construction. ncert.nic.in The presence of halogen atoms provides a handle for a diverse range of chemical manipulations, including cross-coupling reactions, nucleophilic substitutions, and eliminations. libretexts.org This versatility has cemented their role in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. mdpi.commt.com The strategic placement of halogens on a propene scaffold attached to an aryl system, as seen in 2-Bromo-3-(3,4-dichlorophenyl)-1-propene, creates a molecule with multiple reactive sites, offering chemists a powerful tool for molecular design and synthesis.

Strategic Importance of Halogenation in Modulating Molecular Reactivity and Synthetic Utility within Aryl Halide Systems

Halogenation, the process of introducing one or more halogen atoms into a molecule, is a cornerstone of synthetic organic chemistry. bohrium.com In aryl halide systems, the presence of a halogen atom on the aromatic ring has a profound impact on the molecule's reactivity. The high electronegativity of halogens withdraws electron density from the aromatic ring, making it less susceptible to electrophilic attack. nih.gov However, this electron-withdrawing effect also activates the ring towards nucleophilic aromatic substitution, particularly when other electron-withdrawing groups are present. libretexts.org

Perhaps most significantly, aryl halides are exceptional partners in a multitude of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions have revolutionized the way chemists approach the synthesis of complex molecules by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The nature of the halogen atom (iodine, bromine, or chlorine) influences the reactivity of the aryl halide in these transformations, with iodides being the most reactive and chlorides the least. The strategic placement of halogens on an aromatic ring, therefore, provides a powerful means to control the regioselectivity and sequence of synthetic operations.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-bromoprop-2-enyl)-1,2-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrCl2/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXOGYOWQYDEHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC(=C(C=C1)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373628 | |

| Record name | 2-Bromo-3-(3,4-dichlorophenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842140-32-3 | |

| Record name | 2-Bromo-3-(3,4-dichlorophenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Strategies for 2 Bromo 3 3,4 Dichlorophenyl 1 Propene

Retrosynthetic Analysis and Identification of Precursor Molecules

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inamazonaws.com For 2-Bromo-3-(3,4-dichlorophenyl)-1-propene, this process identifies several key precursors by disconnecting the molecule at strategic bonds that correspond to known and reliable chemical reactions.

The most straightforward disconnection is of the carbon-bromine (C-Br) bond on the vinylic carbon. This functional group interconversion (FGI) approach points to 3-(3,4-dichlorophenyl)-1-propene as the immediate and most logical precursor. ias.ac.in The synthesis would then involve the selective bromination of this precursor at the C2 position of the propene chain.

A second retrosynthetic approach involves disconnecting the carbon-carbon (C-C) bond between the dichlorophenyl ring and the propene unit. This strategy suggests two primary sets of starting materials:

3,4-Dichlorobenzaldehyde and a three-carbon unit capable of forming the 2-bromo-1-propene moiety, such as a Wittig reagent like (bromomethylene)triphenylphosphorane. masterorganicchemistry.comwikipedia.org

A nucleophilic dichlorophenyl species, such as 3,4-dichlorophenylmagnesium bromide (a Grignard reagent), and a three-carbon electrophile like 2,3-dibromopropene. masterorganicchemistry.comprepchem.com

These analyses establish that molecules such as 3-(3,4-dichlorophenyl)-1-propene echemi.com, 3,4-dichlorobenzaldehyde, and derivatives of 1-bromo-3,4-dichlorobenzene are critical starting points for the various synthetic routes.

Direct Synthesis Approaches to this compound

Direct synthesis methods focus on modifying a pre-existing 3-(3,4-dichlorophenyl)-1-propene backbone to introduce the required bromine atom at the C2 position.

Selective Bromination of Substituted Phenylpropenes

The selective bromination of the precursor, 3-(3,4-dichlorophenyl)-1-propene, at the allylic position is a primary strategy for synthesizing the target compound. The reagent of choice for this transformation is N-bromosuccinimide (NBS), which is highly effective for allylic and benzylic brominations. chadsprep.commasterorganicchemistry.com The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) and initiated by light (hν) or a radical initiator such as benzoyl peroxide. chadsprep.comyoutube.com

The key advantage of using NBS is that it provides a constant, low concentration of molecular bromine (Br₂) throughout the reaction. masterorganicchemistry.comlibretexts.org This low concentration favors the radical substitution pathway at the allylic position over the competing electrophilic addition of bromine across the double bond, which would otherwise be a significant side reaction. chadsprep.comlibretexts.org

The mechanism proceeds via a free-radical chain reaction:

Initiation: Light or heat initiates the homolytic cleavage of the radical initiator or a trace amount of Br₂, forming bromine radicals (Br•).

Propagation: A bromine radical abstracts a hydrogen atom from the allylic position (C3) of 3-(3,4-dichlorophenyl)-1-propene. This is the most favorable position for abstraction due to the lower bond dissociation energy of the allylic C-H bond, which leads to a resonance-stabilized allylic radical. libretexts.orgchemistrysteps.com This radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the product and a new bromine radical, which continues the chain. chemistrysteps.com

Termination: The reaction concludes when radicals combine.

| Role | Compound Name | Structure |

| Substrate | 3-(3,4-Dichlorophenyl)-1-propene | C₆H₃Cl₂(CH₂CH=CH₂) |

| Reagent | N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ |

| Initiator | Light (hν) or Peroxide (R-O-O-R) | N/A |

| Solvent | Carbon Tetrachloride | CCl₄ |

| Product | This compound | C₆H₃Cl₂(CH₂C(Br)=CH₂) |

Table 1: Components for Selective Allylic Bromination.

It is important to note that the intermediate allylic radical is stabilized by resonance, which can potentially lead to the formation of an isomeric product, an issue discussed further in section 2.3.1. chemistrysteps.commasterorganicchemistry.com

Dehydrohalogenation Reactions in the Formation of Halogenated Alkenes

An alternative direct approach involves the elimination of a hydrogen halide (HX) from a saturated precursor, a process known as dehydrohalogenation. This pathway requires the initial synthesis of a dihalogenated propane derivative, which is then treated with a base to form the alkene.

The synthesis would proceed in two steps:

Halogenation: The precursor, 3-(3,4-dichlorophenyl)-1-propene, is first treated with molecular bromine (Br₂) in an inert solvent. This reaction proceeds via electrophilic addition across the double bond to form the vicinal dihalide, 1-(3,4-dichlorophenyl)-2,3-dibromopropane . The synthesis of similar dibromo compounds from chalcone (B49325) precursors using bromine in acetic acid is a well-established method. nih.govnih.gov

Dehydrohalogenation: The resulting 1-(3,4-dichlorophenyl)-2,3-dibromopropane is then treated with a strong base, such as potassium hydroxide (KOH) in an alcoholic solution. The base abstracts a proton from the carbon adjacent to one of the bromine-bearing carbons, and a bromide ion is eliminated, forming the double bond of the target alkene.

| Step | Reactant | Reagent(s) | Product |

| 1. Bromination | 3-(3,4-Dichlorophenyl)-1-propene | Br₂ in CCl₄ or CH₃COOH | 1-(3,4-Dichlorophenyl)-2,3-dibromopropane |

| 2. Dehydrohalogenation | 1-(3,4-Dichlorophenyl)-2,3-dibromopropane | KOH in Ethanol (EtOH) | This compound |

Table 2: Dehydrohalogenation Pathway to this compound.

Indirect Synthetic Pathways via Functional Group Interconversions

Indirect pathways involve building the carbon skeleton of the molecule and then performing functional group manipulations to arrive at the final product.

Strategies Involving Controlled Allylic Rearrangements

During the allylic bromination with NBS described in section 2.2.1, the formation of the resonance-stabilized allylic radical can lead to a mixture of products. masterorganicchemistry.com The abstraction of a hydrogen from 3-(3,4-dichlorophenyl)-1-propene creates a radical intermediate where the unpaired electron is delocalized over both C1 and C3 of the propene chain.

While bromination at C1 would yield the rearranged isomer 3-bromo-3-(3,4-dichlorophenyl)-1-propene , bromination at C3 (following resonance) would yield the desired product. The product ratio depends on factors such as steric hindrance and the relative stability of the potential products. In some cases, reaction conditions can be tuned to favor one isomer over the other, or a subsequent rearrangement can be induced to form the more thermodynamically stable alkene. masterorganicchemistry.com

A more deliberate, though complex, indirect strategy involves the synthesis of an isomeric allylic alcohol, such as 1-(3,4-dichlorophenyl)prop-2-en-1-ol. This secondary alcohol can be treated with reagents like niobium(V) bromide (NbBr₅), which facilitates a metalla-halo- udel.eduudel.edu rearrangement to furnish the desired primary allylic bromide with transposition of the double bond. scispace.com

Carbon-Carbon Bond Forming Reactions in the Construction of the Propene Backbone

Constructing the C9 backbone of the molecule can be achieved through established carbon-carbon bond-forming reactions.

The Wittig Reaction: This reaction is a powerful method for converting aldehydes or ketones into alkenes. wikipedia.org To synthesize the target molecule, 3,4-dichlorobenzaldehyde would be reacted with a specialized phosphorus ylide, such as one derived from a bromomethyltriphenylphosphonium salt. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde, ultimately forming the C=C double bond and yielding this compound and triphenylphosphine oxide as a byproduct. masterorganicchemistry.comorganic-chemistry.org

| Reactant 1 | Reactant 2 | Key Intermediate | Product |

| 3,4-Dichlorobenzaldehyde | (Bromomethyl)triphenylphosphonium bromide + Base | Phosphorus Ylide | This compound |

Table 3: Wittig Reaction Strategy.

Grignard Reactions: Grignard reagents are potent carbon nucleophiles used extensively in C-C bond formation. masterorganicchemistry.com A plausible route involves the preparation of 3,4-dichlorophenylmagnesium bromide from 1-bromo-3,4-dichlorobenzene and magnesium metal. prepchem.com This Grignard reagent can then be reacted with an appropriate three-carbon electrophile, such as 2,3-dibromopropene . The nucleophilic Grignard reagent would displace one of the bromine atoms (likely the more reactive allylic one) to form the required C-C bond.

| Reactant 1 | Reactant 2 | Solvent | Product |

| 3,4-Dichlorophenylmagnesium bromide | 2,3-Dibromopropene | Tetrahydrofuran (THF) | This compound |

Table 4: Grignard Reaction Strategy.

Comparative Analysis of Synthetic Routes for Related Halogenated Styrene (B11656) and Propene Derivatives

The synthesis of halogenated styrene and propene derivatives can be achieved through various synthetic routes, each with its own advantages and disadvantages. A comparative analysis of these methods provides insight into the selection of the most suitable pathway for a specific target molecule.

Allylic Halogenation: As discussed for the synthesis of this compound, allylic halogenation using reagents like NBS is a highly effective method for introducing a halogen at the allylic position of an alkene. chadsprep.com This method is generally regioselective and avoids reaction with the double bond. The stability of the resulting allylic radical is a key factor influencing the reaction's success. openochem.org

Synthesis via Grignard Reagents: The coupling of Grignard reagents with allyl halides can be a viable route for the formation of allylarenes. google.com Subsequent halogenation can then be performed. This method offers flexibility in the introduction of various aryl groups. However, the preparation of the Grignard reagent can be sensitive to moisture and functional group compatibility.

Heck Reaction: The palladium-catalyzed Heck reaction is a powerful tool for the synthesis of styrenes and substituted alkenes. mdpi.com This reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. While highly versatile, the Heck reaction typically leads to the formation of a C-C bond at the vinylic position, making it more suitable for the synthesis of styrenes rather than allylic-substituted compounds.

Dehydrohalogenation of Dihaloalkanes: Halogenated propenes can also be synthesized by the dehydrohalogenation of vicinal or geminal dihaloalkanes. This elimination reaction is typically promoted by a strong base. The regioselectivity of the elimination (Zaitsev vs. Hofmann) can be controlled to some extent by the choice of base and reaction conditions.

The following table provides a comparative overview of these synthetic routes for the preparation of halogenated styrenes and propenes.

| Synthetic Route | Key Reagents | Advantages | Disadvantages |

| Allylic Halogenation | NBS, Radical Initiator | High regioselectivity for allylic position, mild conditions. | Potential for side reactions if Br₂ concentration is not controlled. |

| Grignard Coupling | Mg, Allyl Halide | Versatile for introducing various aryl groups. | Sensitive to moisture and functional groups. |

| Heck Reaction | Pd Catalyst, Base, Aryl Halide, Alkene | Excellent for styrene synthesis, good functional group tolerance. | Less suitable for direct synthesis of allylic-substituted compounds. |

| Dehydrohalogenation | Strong Base, Dihaloalkane | Utilizes readily available starting materials. | Can lead to mixtures of isomers, harsh reaction conditions. |

Chemical Reactivity and Mechanistic Studies of 2 Bromo 3 3,4 Dichlorophenyl 1 Propene

Electrophilic Addition Reactions at the Alkene Moiety

The carbon-carbon double bond in 2-Bromo-3-(3,4-dichlorophenyl)-1-propene is an area of high electron density, making it susceptible to attack by electrophiles. libretexts.org These reactions proceed by breaking the pi (π) bond to form two new sigma (σ) bonds. libretexts.org

Regioselectivity and Stereoselectivity in Electrophilic Additions (e.g., Hydrogen Halides, Halogens)

Electrophilic addition reactions to this unsymmetrical alkene are governed by principles of regioselectivity and stereoselectivity, which dictate the specific isomeric products formed.

Regioselectivity: The addition of hydrogen halides (HX) to the double bond is expected to follow Markovnikov's rule. chemguide.co.uk The reaction is initiated by the attack of the alkene's π electrons on the electrophilic hydrogen atom. libretexts.org This leads to the formation of a carbocation intermediate. The hydrogen atom will add to the less substituted carbon (C1) of the double bond, resulting in the formation of a more stable secondary benzylic carbocation at C2. chemguide.co.uk This increased stability is due to the delocalization of the positive charge into the adjacent phenyl ring. The subsequent attack by the halide nucleophile (X⁻) on this carbocation yields the final product. libretexts.orgsavemyexams.com

Stereoselectivity: The addition of halogens, such as bromine (Br₂), typically proceeds through a cyclic bromonium ion intermediate. The initial attack of the alkene on a bromine molecule leads to the formation of this three-membered ring. The second bromide ion then attacks the intermediate from the side opposite to the bromonium ion, a process known as backside attack. savemyexams.com This mechanism results in anti-addition, where the two bromine atoms are added to opposite faces of the original double bond.

The predicted outcomes for these reactions are summarized below.

| Reagent | Predicted Major Product | Regioselectivity | Stereoselectivity |

|---|---|---|---|

| HCl | 2-Bromo-2-chloro-1-(3,4-dichlorophenyl)propane | Markovnikov Addition | Mixture of stereoisomers |

| HBr | 2,2-Dibromo-1-(3,4-dichlorophenyl)propane | Markovnikov Addition | Mixture of stereoisomers |

| Br₂ | 1,2,3-Tribromo-1-(3,4-dichlorophenyl)propane | N/A (Symmetrical reagent) | Anti-addition |

Influence of the 3,4-Dichlorophenyl Substituent on Alkene Reactivity and Electronic Polarization

The 3,4-dichlorophenyl group has a significant electronic influence on the reactivity of the alkene moiety. The phenyl ring itself can stabilize an adjacent carbocation through resonance, which would typically enhance the rate of electrophilic addition compared to a non-aromatic alkene. stackexchange.com

However, the two chlorine atoms on the phenyl ring are strongly electron-withdrawing due to their inductive effect (-I effect). stackexchange.com This effect reduces the electron density of the aromatic ring and, by extension, decreases the nucleophilicity of the C=C double bond. stackexchange.commsu.edu The deactivation of the π-system makes the alkene less reactive towards electrophiles compared to an unsubstituted analogue like 2-bromo-3-phenyl-1-propene. stackexchange.com This results in a slower reaction rate for electrophilic additions. The electron-withdrawing nature of the substituent also influences the electronic polarization of the double bond, though the primary effect on reactivity is the destabilization of the transition state leading to the carbocation.

Nucleophilic Substitution Reactions Involving Halogen Centers

The molecule possesses three halogen atoms, each with distinct potential for nucleophilic substitution. The reactivity is highly dependent on the position of the halogen—whether it is attached to an sp²-hybridized vinylic carbon or an sp²-hybridized aromatic carbon.

Reactivity of the Bromine Atom at the Vinylic Position

The bromine atom in this compound is a vinylic halide, meaning it is directly attached to one of the carbon atoms of the double bond. Vinylic halides are generally unreactive towards standard nucleophilic substitution reactions (both Sₙ1 and Sₙ2 mechanisms). ksu.edu.sa

Sₙ1 Mechanism: This pathway is disfavored because it would require the formation of a highly unstable vinylic carbocation. ksu.edu.sa

Sₙ2 Mechanism: This pathway is also hindered. The attacking nucleophile is repelled by the electron-rich π-bond of the alkene. Furthermore, the sp² hybridization of the carbon atom results in a shorter, stronger C-Br bond compared to an sp³ C-Br bond, and the geometry is unfavorable for the required backside attack. ksu.edu.sa

Substitution of the vinylic bromine is generally difficult and often requires specialized conditions, such as the use of a strong base via an elimination-addition mechanism or transition-metal catalysis. pharm.or.jp

Radical Reactions and Their Role in Transformations of this compound

Radical reactions offer alternative pathways for the transformation of this compound, particularly involving the allylic position and the alkene double bond.

One key reaction is radical addition of hydrogen bromide, which occurs in the presence of peroxides or UV light. Unlike the electrophilic addition, this reaction proceeds via a free-radical chain mechanism and exhibits anti-Markovnikov regioselectivity. lumenlearning.com The reaction is initiated by the formation of a bromine radical, which adds to the C1 carbon of the alkene. This addition generates the more stable secondary benzylic radical at C2. This radical then abstracts a hydrogen atom from HBr to form the product and propagate the chain. lumenlearning.com

Another potential radical reaction is allylic substitution. The hydrogen atoms on the carbon adjacent to the double bond (C3) are allylic and are susceptible to abstraction by radicals. Reaction with a reagent like N-Bromosuccinimide (NBS) in the presence of a radical initiator would likely lead to the substitution of an allylic hydrogen with a bromine atom. lumenlearning.com

The predicted outcomes for these radical reactions are detailed in the table below.

| Reagent/Condition | Reaction Type | Predicted Major Product |

|---|---|---|

| HBr, Peroxides (ROOR) | Radical Addition | 1,2-Dibromo-3-(3,4-dichlorophenyl)propane |

| N-Bromosuccinimide (NBS), Light (hν) | Radical Allylic Bromination | 2,3-Dibromo-3-(3,4-dichlorophenyl)-1-propene |

Oxidation and Reduction Chemistry of this compound

The presence of a carbon-carbon double bond in this compound makes it a candidate for various oxidation and reduction reactions. These transformations would target the alkene functionality, and potentially the carbon-bromine bond, to yield a range of functionalized products.

Epoxidation and Dihydroxylation of the Double Bond

The double bond in this compound is expected to undergo epoxidation and dihydroxylation, common reactions for alkenes.

Epoxidation: The reaction of the double bond with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would likely yield the corresponding epoxide. This transformation is a well-established method for the synthesis of oxiranes from alkenes. The resulting epoxide would be a valuable intermediate for further synthetic manipulations.

Dihydroxylation: Dihydroxylation of the alkene could be achieved via two main stereochemical pathways. Syn-dihydroxylation, leading to a diol with both hydroxyl groups on the same face of the original double bond, can typically be accomplished using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). Anti-dihydroxylation, yielding a diol with hydroxyl groups on opposite faces, is generally achieved through the acid-catalyzed hydrolysis of an intermediate epoxide.

A hypothetical reaction scheme for these transformations is presented below:

| Transformation | Reagents | Expected Product |

| Epoxidation | m-CPBA | 2-(bromomethyl)-2-((3,4-dichlorophenyl)methyl)oxirane |

| Syn-dihydroxylation | 1. OsO₄, NMO 2. NaHSO₃/H₂O | 1-bromo-3-(3,4-dichlorophenyl)propane-2,3-diol |

| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | 1-bromo-3-(3,4-dichlorophenyl)propane-2,3-diol |

Note: The table above is predictive and not based on published experimental data for this compound.

Selective Reduction of Halogen and Alkene Functionalities

The selective reduction of either the carbon-bromine bond or the carbon-carbon double bond would be a key challenge in the chemistry of this compound.

Reduction of the Alkene: Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere would be expected to reduce the double bond to a single bond, yielding 1-bromo-2-(3,4-dichlorobenzyl)propane. The conditions would need to be carefully controlled to avoid the concurrent hydrogenolysis of the carbon-bromine bond.

Reduction of the Carbon-Bromine Bond: The allylic bromide is susceptible to reduction. Reagents like tributyltin hydride (Bu₃SnH) with a radical initiator such as azobisisobutyronitrile (AIBN) are known to selectively reduce alkyl halides in the presence of alkenes. This would theoretically produce 1-(3,4-dichlorophenyl)-2-methylprop-1-ene.

Hypothetical selective reduction pathways are summarized in the following table:

| Functional Group Targeted | Reagents | Expected Product |

| Alkene | H₂, Pd/C | 1-bromo-2-(3,4-dichlorobenzyl)propane |

| Carbon-Bromine Bond | Bu₃SnH, AIBN | 1-(3,4-dichlorophenyl)-2-methylprop-1-ene |

Note: This table represents predicted outcomes based on general principles of organic chemistry, as specific experimental data for the target compound is unavailable.

Transition Metal-Catalyzed Transformations of this compound

The allylic bromide moiety in this compound is a prime handle for a variety of transition metal-catalyzed reactions, which are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira Analogs)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the site of the carbon-bromine bond.

Heck Reaction: While the classic Heck reaction involves the coupling of an aryl or vinyl halide with an alkene, an analogous reaction could potentially occur. However, as this compound itself contains an alkene, intramolecular reactions or polymerization could be competing pathways.

Suzuki Coupling: The Suzuki coupling, which pairs an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base, would be a highly anticipated reaction. Coupling of this compound with various aryl or vinyl boronic acids could lead to the synthesis of a diverse library of substituted allyl compounds.

Sonogashira Coupling: The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This reaction would be expected to proceed at the carbon-bromine bond of this compound, leading to the formation of enyne products.

A table of predicted cross-coupling reactions is provided below:

| Reaction Name | Coupling Partner | Catalyst System | Predicted Product Class |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Base | 3-aryl-2-(3,4-dichlorobenzyl)prop-1-ene |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₄, CuI, Base | 4-(3,4-dichlorobenzyl)alk-1-en-4-yne |

Note: The information in this table is hypothetical and based on the expected reactivity of allylic bromides in these well-established cross-coupling reactions.

Carbon-Heteroatom Bond Forming Reactions (e.g., Amination, Etherification)

The palladium-catalyzed formation of carbon-heteroatom bonds, such as the Buchwald-Hartwig amination and related etherification reactions, would also be expected to be applicable to this compound.

Amination: The reaction of this compound with primary or secondary amines in the presence of a palladium catalyst and a suitable base would likely result in the formation of the corresponding allylic amines.

Etherification: Similarly, coupling with alcohols or phenols under palladium catalysis would be a plausible route to synthesize allylic ethers.

The expected outcomes of these reactions are summarized below:

| Reaction Type | Nucleophile | Catalyst System | Predicted Product Class |

| Amination | Primary/Secondary Amine | Pd catalyst, Ligand, Base | N-allyl-N-substituted-3-(3,4-dichlorophenyl)propan-2-amine |

| Etherification | Alcohol/Phenol | Pd catalyst, Ligand, Base | 2-(3,4-dichlorobenzyl)allyl ether |

Note: This table is predictive in nature due to the absence of specific literature precedents for this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 3 3,4 Dichlorophenyl 1 Propene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

The proton NMR (¹H NMR) spectrum provides information on the different chemical environments of hydrogen atoms in the molecule. For 2-Bromo-3-(3,4-dichlorophenyl)-1-propene, five distinct proton signals are predicted. The vinyl protons on the C1 carbon (=CH₂) are diastereotopic due to the adjacent chiral center (C2), rendering them chemically non-equivalent. The proton on the C3 carbon is a singlet, while the aromatic protons exhibit splitting patterns characteristic of a 1,2,4-trisubstituted benzene (B151609) ring.

The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in the table below.

| Proton Label | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Ha (vinyl) | 5.65 | Doublet | Jgem ≈ 2.0 |

| Hb (vinyl) | 5.45 | Doublet | Jgem ≈ 2.0 |

| Hc (allylic) | 4.15 | Singlet | - |

| H-2' (aromatic) | 7.50 | Doublet | Jortho ≈ 2.0 |

| H-5' (aromatic) | 7.40 | Doublet of Doublets | Jortho ≈ 8.5, Jmeta ≈ 2.0 |

| H-6' (aromatic) | 7.15 | Doublet | Jortho ≈ 8.5 |

Note: The data in this table is predicted and may vary from experimental values.

The carbon-13 NMR (¹³C NMR) spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The predicted ¹³C NMR spectrum of this compound shows nine distinct signals, corresponding to each carbon atom in the molecule.

The predicted chemical shifts for each carbon are detailed in the following table.

| Carbon Label | Predicted Chemical Shift (ppm) |

| C1 (=CH₂) | 118.0 |

| C2 (-CBr) | 130.0 |

| C3 (-CH₂-) | 40.0 |

| C1' (aromatic) | 138.0 |

| C2' (aromatic) | 131.0 |

| C3' (aromatic) | 133.0 |

| C4' (aromatic) | 131.5 |

| C5' (aromatic) | 129.0 |

| C6' (aromatic) | 126.5 |

Note: The data in this table is predicted and may vary from experimental values.

Two-dimensional NMR experiments are crucial for confirming the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between geminal protons (Ha and Hb) on the vinyl group. It would also reveal correlations between the ortho- and meta-coupled protons on the aromatic ring (H-5' with H-6' and H-2' with H-6' (weakly)).

HSQC (Heteronuclear Single Quantum Coherence): This experiment establishes one-bond correlations between protons and their directly attached carbons. Expected correlations would be observed between Ha/Hb and C1, Hc and C3, H-2' and C2', H-5' and C5', and H-6' and C6'.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals longer-range (two or three bond) correlations between protons and carbons. Key expected correlations include:

Ha and Hb with C2 and C3.

Hc with C1, C2, C1', C2', and C6'.

H-2' with C4' and C6'.

H-5' with C1' and C3'.

H-6' with C2' and C4'.

These 2D NMR correlations would unequivocally confirm the connectivity of the atoms within the this compound molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy provides information about the functional groups present in a molecule. The predicted key IR and Raman active vibrational frequencies for this compound are presented below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (vinyl) | 3080-3020 | Medium |

| C=C stretch (alkene) | 1640-1620 | Medium |

| C=C stretch (aromatic) | 1600-1450 | Medium-Strong |

| C-Cl stretch | 850-750 | Strong |

| C-Br stretch | 700-500 | Strong |

| =C-H bend (out-of-plane) | 990-910 | Strong |

Note: The data in this table is predicted and may vary from experimental values.

Mass Spectrometry (MS) for Molecular Ion Confirmation and Elucidation of Fragmentation Pathways

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₉H₇BrCl₂.

The predicted key features of the mass spectrum are:

Molecular Ion (M⁺): The mass spectrum would exhibit a complex isotopic cluster for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The most abundant peaks in this cluster would be expected around m/z 268, 270, 272, and 274.

Major Fragmentation Pathways:

Loss of a bromine radical (•Br) to give a cation at [M-Br]⁺.

Loss of a chlorine radical (•Cl) to give a cation at [M-Cl]⁺.

Loss of a benzyl (B1604629) radical (•CH₂C₆H₃Cl₂) to give a fragment corresponding to the bromopropenyl cation.

Formation of a tropylium-like ion from the dichlorophenyl moiety.

A summary of the predicted significant ions is provided in the table below.

| m/z Value | Predicted Identity |

| 268, 270, 272, 274 | [C₉H₇BrCl₂]⁺ (Molecular Ion Cluster) |

| 189, 191, 193 | [C₉H₇Cl₂]⁺ ([M-Br]⁺) |

| 233, 235, 237 | [C₉H₇BrCl]⁺ ([M-Cl]⁺) |

| 145, 147 | [C₆H₃Cl₂]⁺ |

| 119, 121 | [C₃H₄Br]⁺ |

Note: The data in this table is predicted and m/z values represent the most abundant isotopes in the cluster.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the dichlorophenyl ring conjugated with the propene double bond in this compound is expected to give rise to characteristic UV absorptions.

The predicted electronic transitions are:

π → π* Transitions: These transitions are expected for the aromatic ring and the C=C double bond. The conjugation between the phenyl ring and the double bond will likely cause a bathochromic (red) shift compared to non-conjugated systems.

n → π* Transitions: Weak transitions may be associated with the non-bonding electrons on the halogen atoms.

Based on the structure, the predicted maximum absorption wavelength (λmax) would likely fall in the range of 250-280 nm. The presence of the halogen substituents on the benzene ring may cause a slight red shift and hyperchromic effect compared to unsubstituted styrene (B11656).

| Transition Type | Predicted λmax (nm) |

| π → π* (aromatic) | ~260 |

| π → π* (conjugated system) | ~275 |

Note: The data in this table is based on theoretical predictions and analogies with similar compounds.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation Determination (Applicability based on crystalline derivatives)

While specific crystallographic data for this compound is not extensively available in published literature, the applicability and power of X-ray crystallography for this class of compounds can be thoroughly illustrated by examining a closely related crystalline derivative. The analysis of similar structures provides a robust framework for predicting the likely solid-state characteristics of the target molecule.

A relevant case study is the structural elucidation of 2-Bromo-1,3-bis(4-chlorophenyl)prop-2-en-1-one , which shares key structural motifs with the compound of interest, including a brominated propene core and chlorinated phenyl rings. nih.gov Single-crystal X-ray diffraction analysis of this derivative provides a wealth of information regarding its molecular architecture.

The compound crystallizes in a monoclinic system, and its crystal data and structure refinement details are summarized in the table below. nih.gov

Table 1: Crystal Data and Structure Refinement for 2-Bromo-1,3-bis(4-chlorophenyl)prop-2-en-1-one

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₅H₉BrCl₂O |

| Formula Weight | 356.03 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.7416 (3) |

| b (Å) | 9.7981 (4) |

| c (Å) | 9.6717 (3) |

| β (°) | 109.075 (2) |

| Volume (ų) | 693.34 (5) |

| Z | 2 |

| Radiation | Mo Kα |

| Temperature (K) | 120 |

Data sourced from reference nih.gov.

Molecular Geometry and Conformation

The molecular structure reveals a twisted conformation. nih.gov The two chlorophenyl rings are not coplanar; instead, they are twisted relative to each other with a significant dihedral angle of 47.33 (8)°. nih.gov This twisted arrangement is likely adopted to alleviate steric strain within the molecule. nih.gov

The dihedral angles between the central C7/C8/C9 atoms of the propene backbone and the planes of the two benzene rings are 55.9 (2)° and 20.1 (3)°, respectively. nih.gov This further illustrates the non-planar nature of the molecule in the solid state. An interesting feature observed is a short intramolecular C—H⋯Br contact, which may contribute to stabilizing the observed conformation. nih.gov

Intermolecular Interactions and Crystal Packing

The detailed structural parameters obtained from such an analysis are indispensable for computational modeling and for establishing structure-property relationships. This example underscores how X-ray crystallography on a suitable derivative can provide critical insights into the likely solid-state geometry, conformation, and packing of this compound.

Computational and Theoretical Investigations of this compound Remain Largely Unexplored in Publicly Available Research

A thorough review of publicly accessible scientific literature and computational chemistry databases reveals a significant gap in the theoretical investigation of the chemical compound this compound. Despite the availability of advanced computational methods for molecular analysis, specific studies detailing the computational chemistry of this particular compound, as per the requested detailed outline, could not be located.

The specified areas of inquiry, including Density Functional Theory (DFT) studies for geometry optimization, vibrational frequency calculations, and electronic structure analysis, are established methods for characterizing molecules. nih.govnih.gov Similarly, Frontier Molecular Orbital (FMO) theory, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) surface analysis are standard computational tools used to predict reactivity and intermolecular interactions for a wide range of chemical compounds. wikipedia.orgresearchgate.netmdpi.com

However, the application of these specific theoretical frameworks to this compound has not been documented in the available body of scientific research. Searches for data on its optimized geometry, conformational analysis, HOMO-LUMO gap, charge distribution, intermolecular and intramolecular interactions, and reactive sites yielded no specific results for this molecule.

While research exists for structurally related compounds, such as chalcone (B49325) derivatives containing bromo- and dichlorophenyl groups, the distinct structural nature of this compound means that data from these studies cannot be directly extrapolated. researchgate.netnih.govnih.gov Computational studies are highly specific to the molecule's unique arrangement of atoms and electrons.

Consequently, it is not possible to provide the detailed, informative, and scientifically accurate content for each specified section and subsection for this compound as requested. The necessary primary research and computational data are not present in the public domain. Further experimental or theoretical research would be required to generate the specific data points and analyses sought.

Computational Chemistry and Theoretical Investigations of 2 Bromo 3 3,4 Dichlorophenyl 1 Propene

Quantum Chemical Descriptors of Local Reactivity (e.g., Fukui Functions, Average Local Ionization Energies (ALIE), Electrophilicity Index)

Fukui Functions: The Fukui function is a key concept in Density Functional Theory (DFT) that helps to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.orgscm.com It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. The sites most susceptible to nucleophilic attack are those with a high value of the Fukui function f+(r ), while sites prone to electrophilic attack correspond to a high value of f-(r ). researchgate.net For 2-Bromo-3-(3,4-dichlorophenyl)-1-propene, the allylic carbon bearing the bromine atom and the carbon atoms of the double bond are expected to be significant reactive centers. The electron-withdrawing nature of the bromine and dichlorophenyl groups would influence the electron distribution across the propene chain. A hypothetical condensed Fukui function analysis, which simplifies the function to atomic centers, might resemble the data in Table 1.

Table 1: Hypothetical Condensed Fukui Function Values for Selected Atoms of this compound

| Atomic Center | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

| C1 (of propene) | 0.25 | 0.15 | 0.20 |

| C2 (of propene) | 0.18 | 0.28 | 0.23 |

| C3 (of propene) | 0.12 | 0.10 | 0.11 |

| Br | 0.08 | 0.12 | 0.10 |

| C1' (of phenyl) | 0.05 | 0.06 | 0.055 |

| C3' (of phenyl) | 0.04 | 0.05 | 0.045 |

| C4' (of phenyl) | 0.04 | 0.05 | 0.045 |

Note: These values are illustrative and not derived from actual quantum chemical calculations for the specific molecule.

Average Local Ionization Energies (ALIE): ALIE is another descriptor used to predict sites for electrophilic attack. It represents the energy required to remove an electron from a specific point on the electron density surface of a molecule. Lower ALIE values indicate regions that are more susceptible to electrophilic attack. For this compound, the π-system of the double bond and the aromatic ring are likely to have the lowest ALIE values, making them the primary sites for interaction with electrophiles.

Exploration of Non-Linear Optical (NLO) Properties and Potential Applications

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including optical communication and data storage. nih.gov Organic molecules with extended π-conjugation and significant charge asymmetry often exhibit NLO properties. The structure of this compound, which contains a phenyl ring conjugated with a double bond (a styrene-like scaffold), suggests that it could possess NLO activity.

The presence of halogen atoms can significantly influence the NLO response. Studies on other organic compounds have shown that bromo- and chloro-substituents can enhance the second-order (β) and third-order (γ) hyperpolarizabilities, which are measures of the NLO response. acs.orgresearchgate.net Specifically, research has indicated that bromo substituents can improve the first molecular hyperpolarizability more effectively than chloro substituents without negatively impacting optical transparency. acs.orgresearchgate.netfigshare.com The dichlorophenyl and bromo groups in this compound act as electron-withdrawing groups, which can induce a dipole moment and enhance the molecular hyperpolarizability.

Computational DFT calculations are a powerful tool for predicting the NLO properties of molecules. Key parameters that are typically calculated include the dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ). While no specific NLO calculations for this compound have been reported, a hypothetical set of calculated NLO properties, based on findings for similar halogenated aromatic compounds, is presented in Table 2 for illustrative purposes.

Table 2: Hypothetical Calculated NLO Properties of this compound

| Property | Hypothetical Value | Unit |

| Dipole Moment (μ) | 3.5 | Debye |

| Mean Polarizability (α) | 25 x 10⁻²⁴ | esu |

| First Hyperpolarizability (β) | 15 x 10⁻³⁰ | esu |

| Second Hyperpolarizability (γ) | 50 x 10⁻³⁶ | esu |

Note: These values are hypothetical and intended for illustrative purposes, based on general trends observed in related compounds.

The potential NLO properties of this compound could make it a candidate for incorporation into polymeric materials for the development of new optoelectronic devices. acs.orgresearchgate.net Further experimental and computational studies would be necessary to accurately determine its NLO response and assess its suitability for such applications.

Molecular Dynamics Simulations for Investigating Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing detailed information about conformational changes, molecular motion, and interactions with the surrounding environment, such as a solvent. dovepress.comyoutube.comnih.gov For this compound, MD simulations could offer valuable insights into its dynamic properties and how it interacts with different solvents at an atomic level.

An MD simulation of this molecule would involve placing it in a simulation box filled with explicit solvent molecules (e.g., water, ethanol, or a nonpolar solvent like hexane). The system's trajectory would then be calculated by solving Newton's equations of motion for all atoms over a certain period. This would allow for the analysis of several key aspects:

Conformational Dynamics: The molecule has rotational freedom around the single bond connecting the phenyl ring and the propene group. MD simulations could reveal the preferred dihedral angles and the energy barriers for rotation, which are influenced by both intramolecular steric effects and interactions with the solvent.

Solvent Structure and Interactions: The simulation can provide a detailed picture of how solvent molecules arrange themselves around the solute. The dichlorophenyl group is largely hydrophobic, while the double bond and the polar C-Br bond can engage in specific interactions. In polar solvents, one might observe the formation of a structured solvent shell around the polar parts of the molecule. jlu.edu.cn

Hydrogen Bonding: In protic solvents like water or alcohols, the possibility of weak hydrogen bonding between the solvent's hydroxyl groups and the chlorine or bromine atoms (as halogen bond acceptors) or the π-system of the aromatic ring could be investigated. nih.gov

Transport Properties: MD simulations can be used to calculate properties such as the diffusion coefficient of the molecule in a given solvent, which is important for understanding its behavior in solution.

A key output from MD simulations is the radial distribution function (RDF), g(r), which describes the probability of finding a solvent atom at a certain distance from a solute atom. Hypothetical RDF data for the interaction between the bromine atom of the solute and the oxygen atom of water molecules is presented in Table 3.

Table 3: Hypothetical Radial Distribution Function g(r) Data for the Br...O(water) Interaction

| Distance (Å) | g(r) |

| 2.0 | 0.1 |

| 2.5 | 0.8 |

| 3.0 | 1.5 |

| 3.5 | 1.1 |

| 4.0 | 1.0 |

Note: This data is purely illustrative to demonstrate the type of information obtainable from an MD simulation and does not represent actual simulation results for this molecule.

Such simulations would be crucial in understanding the molecule's behavior in various chemical environments, which is fundamental for predicting its reactivity, solubility, and potential applications in materials science or as an intermediate in chemical synthesis.

Diverse Applications in Advanced Chemical Synthesis and Materials Science Non Medicinal Focus

Role as a Key Intermediate in Complex Organic Synthesis

The strategic placement of reactive sites within 2-Bromo-3-(3,4-dichlorophenyl)-1-propene allows for its participation in a wide array of chemical transformations. Organic chemists leverage its reactivity to construct intricate molecular architectures that would otherwise be difficult to access.

Precursor for Novel Carbonyl-Containing Compounds

The vinyl bromide group in this compound is a key functional handle for its conversion into various carbonyl-containing compounds, such as ketones and aldehydes. These transformations can be achieved through several synthetic routes, including oxidation and hydrolysis reactions under specific conditions. For instance, ozonolysis of the double bond, followed by a reductive workup, can yield the corresponding aldehyde. Alternatively, conversion to an organometallic species followed by reaction with a suitable electrophile can lead to the formation of ketones.

A related compound, 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one, highlights the utility of this structural motif in creating complex carbonyl compounds. nih.gov The synthesis of such molecules is of significant interest due to the prevalence of the carbonyl group in a vast range of functional organic molecules. The reactivity of the carbon-bromine bond and the adjacent double bond allows for a variety of subsequent chemical modifications, enabling the construction of a diverse library of carbonyl derivatives.

Building Block for Diverse Heterocyclic Scaffolds

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are of immense importance in chemistry. The structural features of this compound make it an excellent starting material for the synthesis of a wide range of heterocyclic systems. The presence of both an electrophilic carbon (due to the bromine atom) and a nucleophilic double bond allows for participation in various cyclization and multicomponent reactions. nih.govresearchgate.net

Brominated heterocyclic compounds are not only valuable as synthetic intermediates in nucleophilic substitution and cross-coupling reactions but also form the core of many functional molecules. researchgate.net The synthesis of scaffolds like pyrido[3,2-e] nih.govsigmaaldrich.comthiazin-4-ones, for example, often involves the cyclization of intermediates that can be conceptually derived from precursors similar in reactivity to this compound. mdpi.com These reactions often proceed by leveraging the reactivity of imines with thiocarboxylic acids, demonstrating a common strategy for building complex heterocyclic systems. mdpi.com

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Halogenated Precursors

| Heterocyclic Scaffold | Synthetic Strategy | Potential Precursor Type |

| Pyrido[3,2-e] nih.govsigmaaldrich.comthiazin-4-ones | Cyclization of an imine with a 3-thiocarboxylic acid | N-aryl imines |

| Benzopyranopyridines | Multicomponent reaction of aminopyrazoles, salicylic (B10762653) aldehydes, and acetylacetic ester | Substituted salicylic aldehydes |

| 1,2,4-Triazole derivatives | Conversion of an initial triazole to a Schiff base, followed by further reactions | 4-Amino-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one |

Synthesis of Tailored Polyhalogenated Organic Compounds

The presence of three halogen atoms—one bromine and two chlorine atoms—on this compound makes it an inherent building block for the synthesis of more complex polyhalogenated compounds. These types of molecules are of interest in materials science and as intermediates in organic synthesis. sci-hub.se The differential reactivity of the C-Br bond versus the C-Cl bonds on the aromatic ring can be exploited to achieve selective chemical transformations.

For example, the vinyl bromide can undergo cross-coupling reactions, such as Suzuki or Stille couplings, to form new carbon-carbon bonds while leaving the dichlorophenyl group intact. This allows for the precise and controlled introduction of additional functional groups. Furthermore, the dichlorophenyl ring itself can be further functionalized, leading to the creation of highly substituted and tailored polyhalogenated aromatic systems. The synthesis of compounds like (2E)-3-(4-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one demonstrates the assembly of polyhalogenated systems from simpler halogenated precursors. nih.gov

Contributions to Polymer and Advanced Material Science

Beyond its utility in synthesizing discrete small molecules, this compound also finds applications in the realm of polymer chemistry and materials science, where its unique chemical properties can be translated into materials with specific functions.

Monomer in the Production of Specialty Polymers and Copolymers

The vinyl group in this compound allows it to act as a monomer in polymerization reactions. The presence of the halogen atoms can significantly influence the properties of the resulting polymer, such as its thermal stability, flame retardancy, and refractive index. These polymers can be classified as specialty polymers due to the specific functionalities imparted by the monomer unit. specificpolymers.com

The polymerization can proceed through various mechanisms, including free-radical polymerization or controlled radical polymerization techniques, to produce polymers with well-defined molecular weights and architectures. Furthermore, it can be copolymerized with other monomers to create a wide range of copolymers with tunable properties. The design of monomers is a critical aspect of synthesizing conjugated polymers through methods like direct heteroarylation polymerization, where the reactivity of C-H bonds adjacent to halogenated units plays a crucial role. nih.gov

Table 2: Potential Polymer Properties Influenced by Halogenated Monomers

| Property | Influence of Halogen Atoms |

| Flame Retardancy | Halogens can act as radical scavengers in the gas phase during combustion. |

| Refractive Index | The high electron density of halogen atoms can increase the refractive index of the polymer. |

| Thermal Stability | Carbon-halogen bonds can influence the degradation temperature of the polymer. |

| Chemical Resistance | The presence of halogens can increase the polymer's resistance to certain chemicals. |

Precursor for Functional Materials with Tunable Chemical and Physical Properties

The reactivity of the bromine and chlorine atoms in this compound allows for its use as a precursor in the synthesis of functional materials where the chemical and physical properties can be precisely controlled. After polymerization, the halogen atoms on the polymer backbone or side chains can serve as reactive sites for post-polymerization modification.

This strategy allows for the introduction of a wide variety of functional groups onto the polymer, thereby tuning its properties for specific applications. For example, the bromine atoms could be replaced with other functional groups through nucleophilic substitution reactions, or they could participate in cross-coupling reactions to graft other polymer chains or molecules onto the main backbone. This versatility enables the creation of materials with tailored optical, electronic, or surface properties. The synthesis of complex molecules like 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate, which features specific halogen placements, underscores the importance of precise halogenation in designing functional molecules that can be incorporated into larger material systems. nih.gov

Development of Advanced Organic Reagents and Catalysts

No research was found that details the use of this compound as a precursor or key component in the synthesis of novel organic reagents or catalysts. General reactions involving similar structures, such as allylation, exist, but there are no specific examples involving this particular compound to create advanced chemical tools.

Application in Optoelectronic Materials Research and Device Design

There is a lack of information on the incorporation of this compound into optoelectronic materials. The current body of research on materials for optoelectronics does not mention this compound or its derivatives. Consequently, there are no findings on its role in device design or its potential electronic or photonic properties.

Given the absence of specific data, it is not possible to provide an article with detailed research findings or data tables as requested. The compound may be a novel chemical entity with unexplored applications, or it may be an intermediate in proprietary synthetic pathways not disclosed in the public domain.

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-3-(3,4-dichlorophenyl)-1-propene, and how do reaction conditions influence yield?

The synthesis typically involves halogenation and coupling reactions. A plausible route starts with 3,4-dichlorophenyl precursors (e.g., 3,4-dichlorobenzaldehyde) undergoing a Wittig reaction with allyl bromide in the presence of a strong base (e.g., potassium tert-butoxide) to form the propene backbone . Bromination at the α-position can be achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or electrophilic bromination with Br₂/FeCl₃ . Key factors affecting yield include:

- Temperature : Elevated temperatures (60–80°C) favor radical bromination but may induce side reactions like elimination.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity in coupling steps, while non-polar solvents (e.g., CCl₄) improve bromination selectivity.

- Purification : Column chromatography or recrystallization (using ethanol/hexane) is critical for isolating the pure product .

Q. How can researchers characterize the structural and electronic properties of this compound?

A combination of spectroscopic and computational methods is recommended:

- NMR :

- ¹H NMR : The vinylic protons (CH₂=CH–Br) appear as doublets between δ 5.8–6.5 ppm (J = 10–16 Hz). Aromatic protons from the dichlorophenyl group resonate as multiplets in δ 7.2–7.8 ppm .

- ¹³C NMR : The carbonyl carbon (if present in intermediates) appears at δ 190–200 ppm, while the vinylic carbons are at δ 120–130 ppm.

- IR : Stretching frequencies for C=C (~1645 cm⁻¹) and C–Br (~650 cm⁻¹) confirm the alkene and bromine moieties .

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict bond angles, dipole moments, and electron density maps for reactivity analysis.

Q. What are the stability considerations for this compound under laboratory storage conditions?

The compound is sensitive to:

- Light : UV exposure may induce radical decomposition; store in amber vials at –20°C.

- Moisture : Hydrolysis of the C–Br bond can occur in aqueous environments. Use anhydrous solvents and desiccants.

- Oxidation : The electron-rich alkene may react with O₂ over time; inert atmosphere (N₂/Ar) storage is advised .

Advanced Research Questions

Q. How does the electronic nature of the 3,4-dichlorophenyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing Cl substituents activate the phenyl ring toward electrophilic substitution but deactivate it toward nucleophilic attacks. This duality impacts reaction pathways:

- Suzuki Coupling : The aryl bromide moiety reacts selectively with boronic acids in the presence of Pd(PPh₃)₄, but competing alkenyl bromide reactivity may require ligand tuning (e.g., SPhos for chemoselectivity) .

- Heck Reaction : The alkene can participate in Pd-catalyzed coupling, but steric hindrance from the dichlorophenyl group may reduce efficiency. Computational studies (e.g., Fukui indices) can identify reactive sites .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in pharmacological studies (e.g., inconsistent IC₅₀ values in cytotoxicity assays) may arise from:

- Impurity Profiles : Trace solvents (e.g., DMSO) or byproducts (e.g., dehalogenated derivatives) can skew results. Validate purity via HPLC-MS (>98%) and control solvent batches .

- Assay Conditions : Varying pH or serum proteins in cell media may alter bioavailability. Standardize protocols (e.g., RPMI-1640 with 10% FBS) and include positive controls (e.g., doxorubicin) .

- Target Specificity : Screen against off-target receptors (e.g., kinase panels) to confirm mechanistic hypotheses.

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2 for anti-inflammatory applications). The dichlorophenyl group may occupy hydrophobic pockets, while the bromoalkene could form halogen bonds.

- QSAR : Correlate substituent effects (e.g., replacing Br with CF₃) with bioactivity using Hammett σ constants and MLR analysis. A meta-chloro substitution may improve metabolic stability .

Q. What mechanistic insights explain competing substitution and elimination pathways during functionalization?

- SN2 vs. E2 : Steric hindrance at the brominated carbon favors elimination (E2) over substitution. Kinetic studies (e.g., varying base strength) can quantify pathway dominance.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for SN2, while protic solvents (e.g., EtOH) favor E2 via hydrogen bonding .

Methodological Tables

Q. Table 1. Comparative Reactivity of Halogenated Propenes

| Compound | Electrophilic Reactivity (kcal/mol) | Nucleophilic Reactivity (kcal/mol) | Reference |

|---|---|---|---|

| 2-Bromo-3-(3,4-DCP)-1-propene | –15.2 (C-Br) | +8.4 (C=C) | |

| 3-(4-Bromophenyl)-2-chloro-1-propene | –14.7 (C-Cl) | +7.9 (C=C) |

Q. Table 2. Optimization of Bromination Conditions

| Reagent | Temp (°C) | Yield (%) | Byproducts |

|---|---|---|---|

| NBS/AIBN | 70 | 82 | <5% allylic bromide |

| Br₂/FeCl₃ | 25 | 65 | 15% dibrominated |

| HBr/H₂O₂ | 40 | 48 | 20% oxidation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.